1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-
Brand Name: Vulcanchem
CAS No.: 81250-28-4
VCID: VC15909091
InChI: InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16)
SMILES:
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-

CAS No.: 81250-28-4

Cat. No.: VC15909091

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- - 81250-28-4

Specification

CAS No. 81250-28-4
Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
IUPAC Name 8-methyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
Standard InChI InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16)
Standard InChI Key WRQBKBUITFMSFG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C

Introduction

Synthesis

The synthesis of this compound involves alkylation reactions on the xanthine scaffold. Key steps include:

  • Preparation of Xanthine Derivative: Starting with a purine base (xanthine), selective alkylation at the N1 and N3 positions introduces the isobutyl groups.

  • Methylation at Position 8: A methyl group is added via electrophilic substitution using methyl iodide or similar reagents.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to ensure high purity.

This synthetic pathway ensures precise control over regioselectivity and minimizes by-products.

Applications in Research and Pharmacology

1H-Purine-2,6-dione derivatives are widely studied for their biological activity due to their structural similarity to caffeine and theophylline. Potential applications include:

  • Phosphodiesterase Inhibition: Like other xanthines, this compound may act as a phosphodiesterase inhibitor, influencing cyclic nucleotide signaling pathways.

  • Adenosine Receptor Antagonism: Its structural features suggest possible interactions with adenosine receptors, which are critical in cardiovascular and neurological processes.

  • Drug Development: The hydrophobic isobutyl groups enhance membrane permeability, making it a candidate for drug delivery systems.

Comparison with Related Compounds

CompoundMolecular FormulaActivity
Caffeine (1,3,7-trimethylxanthine)C8H10N4O2CNS stimulant
Theophylline (1,3-dimethylxanthine)C7H8N4O2Bronchodilator
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-propenyl)-3-propyl-C12H16N4O2Experimental pharmacological uses

The addition of bulky isobutyl groups in this compound distinguishes it from caffeine and theophylline by altering its pharmacokinetics and receptor-binding affinity.

Future Research Directions

Further studies are needed to explore:

  • Binding Affinity Studies: Investigating its interaction with adenosine receptors or other protein targets.

  • Toxicological Profiles: Assessing safety for potential pharmaceutical applications.

  • Derivatives Development: Modifying substitution patterns for enhanced specificity and potency.

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